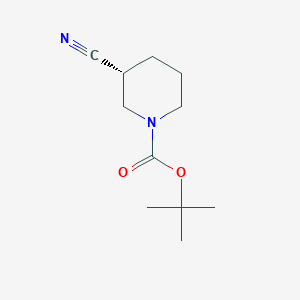

1-N-Boc-3-(R)-cyanopiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFZTXGFHKPSFS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427123 | |

| Record name | 1-N-Boc-3-(R)-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915226-44-7 | |

| Record name | 1-N-Boc-3-(R)-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 915226-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-N-Boc-3-(R)-cyanopiperidine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-N-Boc-3-(R)-cyanopiperidine, a key chiral intermediate in the synthesis of targeted therapeutics. This document details its chemical and physical properties, provides insights into its synthesis, and explores its application in the development of Aurora kinase inhibitors.

Core Properties of this compound

This compound, also known as tert-butyl (3R)-3-cyanopiperidine-1-carboxylate, is a Boc-protected chiral piperidine derivative. The presence of the nitrile group and the defined stereochemistry at the C3 position make it a valuable building block in medicinal chemistry.

Chemical and Physical Data

The fundamental properties of this compound and its related stereoisomers are summarized in the table below for easy comparison.

| Property | This compound | 1-N-Boc-3-(S)-cyanopiperidine | 1-N-Boc-3-cyanopiperidine (racemic) |

| CAS Number | 915226-44-7[1] | 915226-39-0 | 91419-53-3[2] |

| Molecular Formula | C₁₁H₁₈N₂O₂[1] | C₁₁H₁₈N₂O₂ | C₁₁H₁₈N₂O₂[2] |

| Molecular Weight | 210.27 g/mol [1] | 210.27 g/mol | 210.27 g/mol [2] |

| Appearance | White to yellow powder/solid[2][3] | - | White to yellow powder/solid[2][3] |

| Melting Point | - | - | 60-65 °C[2][3] |

| Boiling Point | - | 325.3 °C at 760 mmHg | 40 °C at 30 mmHg (lit.)[2][3] |

| Density | - | 1.07 g/cm³ | 1.07 g/cm³ (Predicted)[3] |

| Solubility | Soluble in Methanol[3] | - | Soluble in Methanol[3] |

| Purity | - | ≥ 97% | ≥ 97% |

| Storage | 2-8 °C[2][3] | - | 2-8 °C[2][3] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. While a specific, detailed, publicly available protocol for its direct synthesis is not extensively documented, a representative procedure can be inferred from the synthesis of analogous compounds, such as its corresponding amine, (R)-1-Boc-3-aminopiperidine, and the dehydration of the corresponding amide.

Conceptual Synthetic Workflow

A plausible synthetic route to obtain this compound can be envisioned starting from a suitable chiral precursor. A logical approach involves the dehydration of the corresponding (R)-amide.

Caption: Conceptual workflow for the synthesis of this compound.

Representative Experimental Protocol (Dehydration of Amide)

This protocol is based on the general procedure for the synthesis of the racemic tert-butyl 3-cyanopiperidine-1-carboxylate. Researchers should adapt and optimize this for the (R)-enantiomer.

Materials:

-

(R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Trifluoroacetic Anhydride (TFAA)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

To the stirred solution, add triethylamine (approx. 7.0 eq).

-

Cool the reaction mixture in an ice bath and slowly add trifluoroacetic anhydride (approx. 5.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in Drug Development: Aurora Kinase Inhibitors

This compound is a key intermediate in the synthesis of inhibitors targeting Aurora kinases. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is implicated in various cancers.

Role in Synthesis of Aurora Kinase Inhibitors

The piperidine nitrile moiety is a common structural feature in a number of potent and selective Aurora kinase inhibitors. The cyano group can participate in key interactions within the ATP-binding pocket of the kinase, while the piperidine ring serves as a scaffold for orienting other pharmacophoric groups. The (R)-chirality is often essential for optimal binding and selectivity.

Aurora Kinase Signaling and Inhibition

Aurora kinases, particularly Aurora A and Aurora B, play pivotal roles in ensuring the fidelity of cell division. Their inhibition disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

References

Technical Guide: Physicochemical Properties of 1-N-Boc-3-(R)-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-(R)-cyanopiperidine, with the IUPAC name tert-butyl (3R)-3-cyanopiperidine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid piperidine scaffold, combined with the presence of a nitrile group and a readily removable Boc-protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[2] This is particularly relevant in the development of targeted therapeutics, such as aurora kinase inhibitors, where precise stereochemistry is often crucial for biological activity.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the racemic mixture or unspecified stereoisomers, specific data for the (R)-enantiomer may vary and should be determined experimentally.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 210.27 g/mol | [4][5] |

| Appearance | White to light yellow solid/powder | [4] |

| Melting Point | 60-65 °C | [3] |

| Boiling Point | 40 °C at 30 mmHg | [3][4] |

| Solubility | Soluble in methanol and other organic solvents like dichloromethane. | [3] |

| Storage Temperature | 2-8 °C | [4] |

| InChI Key | UEFZTXGFHKPSFS-UHFFFAOYSA-N (for racemic) |

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

A proton NMR spectrum of a related compound, tert-butyl 3-cyanopiperidine-1-carboxylate, in CDCl₃ shows characteristic signals for the Boc group and the piperidine ring protons. The spectrum for the (R)-enantiomer is expected to be similar.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.84-3.35 | br s | 4H | Piperidine ring protons adjacent to nitrogen |

| ~2.66 | m | 1H | Piperidine ring proton |

| ~1.97 | br s | 1H | Piperidine ring proton |

| ~1.77 | m | 2H | Piperidine ring protons |

| 1.49 | s | 9H | tert-butyl protons of Boc group |

Reference:[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are listed below, based on typical values for similar structures.

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | C=O (Boc carbonyl) |

| ~122.0 | -C≡N (nitrile) |

| ~80.0 | C(CH₃)₃ (quaternary carbon of Boc) |

| ~45-50 | Piperidine carbons adjacent to nitrogen |

| ~28.4 | C(CH₃)₃ (methyl carbons of Boc) |

| ~20-35 | Other piperidine ring carbons |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For this compound, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2240 | C≡N stretch (nitrile) |

| ~1690 | C=O stretch (amide carbonyl of Boc group) |

| ~2975, 2860 | C-H stretch (aliphatic) |

| ~1420 | C-N stretch |

| ~1160 | C-O stretch |

Note: Data is based on general spectral correlations for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 211.2.

Expected Fragmentation Pattern: The fragmentation of Boc-protected amines often involves the loss of the Boc group or parts of it. Common fragments include:

-

Loss of isobutylene (56 Da): [M+H - 56]⁺

-

Loss of the entire Boc group (100 Da): [M+H - 100]⁺

-

Cleavage of the piperidine ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from (R)-nipecotic acid. The following is a representative protocol.

Step 1: Boc Protection of (R)-Nipecotic Acid

-

Dissolve (R)-nipecotic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0-10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-nipecotic acid.

Step 2: Amide Formation

-

Dissolve the N-Boc-(R)-nipecotic acid in an anhydrous solvent like dichloromethane.

-

Activate the carboxylic acid using a coupling agent such as ethyl chloroformate or a carbodiimide (e.g., EDC) in the presence of a base like triethylamine.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

-

Stir the reaction at room temperature until the formation of N-Boc-3-(R)-piperidinecarboxamide is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the amide.

Step 3: Dehydration to Nitrile

-

Dissolve the N-Boc-3-(R)-piperidinecarboxamide in an anhydrous solvent such as dichloromethane or THF.

-

Add a dehydrating agent, for example, trifluoroacetic anhydride, phosphorous oxychloride, or cyanuric chloride, often in the presence of a base like triethylamine.

-

Stir the reaction at room temperature or gentle heating until the conversion to the nitrile is complete.

-

Quench the reaction carefully with water or a saturated bicarbonate solution.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.[3]

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[6]

-

Injector Temperature: 250 °C.[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.[6]

-

-

MS Detector: Electron Ionization (EI) at 70 eV.

4.2.2. Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric purity of this compound, a chiral HPLC method is necessary. The exact conditions will depend on the specific chiral stationary phase used.

-

Column: A chiral stationary phase column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has some absorbance (e.g., ~210 nm), or a more universal detector like a Corona Charged Aerosol Detector (CAD) if UV absorbance is low.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Analytical Workflow

Caption: Analytical workflow for quality control.

Conclusion

This compound is a valuable chiral intermediate with well-defined physicochemical properties that make it suitable for a variety of synthetic applications in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and analysis. As with any chiral compound, careful analytical characterization, particularly using chiral HPLC, is essential to ensure the enantiomeric purity required for its intended use in the development of stereospecific pharmaceuticals. Further experimental determination of the specific optical rotation and detailed spectral data for the pure (R)-enantiomer is recommended for rigorous quality control.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 4. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

- 5. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Structural Analysis and Confirmation of 1-N-Boc-3-(R)-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural analysis and confirmation of 1-N-Boc-3-(R)-cyanopiperidine. This chiral synthetic building block is of significant interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount for its application in the synthesis of complex pharmaceutical compounds.

Compound Overview

This compound is a piperidine derivative protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group and possessing a nitrile functional group at the chiral 3-position.

Molecular Structure:

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 915226-44-7 |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol [1] |

| Appearance | White to yellow powder or solid |

| Melting Point | 60-65 °C |

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For this guide, data for the racemic mixture of 1-N-Boc-3-cyanopiperidine is presented, which is representative for the structural confirmation.

Table 2: ¹H NMR Spectroscopic Data of 1-N-Boc-3-cyanopiperidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.35-3.84 | br s | 4H | Piperidine ring protons adjacent to nitrogen (CH₂) |

| 2.66 | m | 1H | Piperidine ring proton at C3 (CH) |

| 1.97 | br s | 1H | Piperidine ring proton (CH) |

| 1.77 | m | 2H | Piperidine ring protons (CH₂) |

| 1.49 | s | 9H | tert-butyl protons (-C(CH₃)₃) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 3: Predicted ¹³C NMR Spectroscopic Data of 1-N-Boc-3-cyanopiperidine

| Chemical Shift (δ) ppm | Assignment |

| ~154 | Carbonyl carbon (C=O) of Boc group |

| ~121 | Nitrile carbon (C≡N) |

| ~80 | Quaternary carbon of Boc group (-C(CH₃)₃) |

| ~40-50 | Piperidine ring carbons adjacent to nitrogen (CH₂) |

| ~28 | Methyl carbons of Boc group (-C(CH₃)₃) |

| ~25-35 | Remaining piperidine ring carbons (CH₂, CH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Frequencies for 1-N-Boc-3-cyanopiperidine

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2975-2850 | Strong | C-H stretching (alkane) |

| ~2240 | Medium | C≡N stretching (nitrile) |

| ~1690 | Strong | C=O stretching (urethane carbonyl of Boc group) |

| ~1420 | Medium | C-N stretching |

| ~1160 | Strong | C-O stretching (ester of Boc group) |

Note: The exact frequencies can vary slightly based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 5: Mass Spectrometry Data for 1-N-Boc-3-cyanopiperidine

| m/z | Interpretation |

| 211.14 | [M+H]⁺ (protonated molecular ion) |

| 233.12 | [M+Na]⁺ (sodium adduct) |

| 155.10 | [M - C₄H₈ + H]⁺ (loss of isobutylene from Boc group) |

| 111.09 | [M - Boc + H]⁺ (loss of the Boc group) |

Technique: Electrospray Ionization (ESI)

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters :

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Parameters :

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Broadband decoupling

-

IR Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride. Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

GC Parameters :

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

-

MS Parameters :

-

Ionization Mode: ESI positive.

-

Scan Range: m/z 50-500.

-

Visualized Workflows and Relationships

Experimental Workflow for Structural Elucidation

The following diagram illustrates the typical workflow from receiving a sample to its full structural characterization.

Caption: Workflow for synthesis, purification, and structural analysis.

Interrelation of Analytical Techniques for Structural Confirmation

This diagram shows how different analytical techniques provide complementary information to confirm the structure of this compound.

References

Synthesis of 1-N-Boc-3-(R)-cyanopiperidine from (R)-nipecotamide

An In-depth Technical Guide to the Synthesis of 1-N-Boc-3-(R)-cyanopiperidine from (R)-Nipecotamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to this compound, a valuable chiral building block in medicinal chemistry. The synthesis commences with the readily available starting material, (R)-nipecotamide, and proceeds through a two-step sequence involving N-Boc protection followed by dehydration of the primary amide to the corresponding nitrile. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and chemical transformations.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (R)-Nipecotamide | C₆H₁₂N₂O | 128.17 | 69631-01-6 | |

| 1-N-Boc-(R)-nipecotamide | C₁₁H₂₀N₂O₃ | 228.29[1] | 91419-48-6 (racemic) | |

| This compound | C₁₁H₁₈N₂O₂ | 210.27 | 188111-78-6 (racemic) |

Synthetic Pathway Overview

The synthesis of this compound from (R)-nipecotamide is a two-step process. The first step involves the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. The second step is the dehydration of the primary amide functionality to yield the target nitrile.

Caption: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key transformations in this synthesis. The protocols are based on established procedures for similar substrates.

Step 1: Synthesis of 1-N-Boc-(R)-nipecotamide

This procedure details the protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate.

Materials:

-

(R)-Nipecotamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (R)-nipecotamide (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-N-Boc-(R)-nipecotamide.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| (R)-Nipecotamide | 1.0 | DCM | TEA | 0 to RT | 16 | ~90-95 |

| (Boc)₂O | 1.1 | - | - | - | - | - |

Step 2: Synthesis of this compound

This procedure describes the dehydration of the primary amide to the nitrile. Several dehydrating agents can be employed; a common and effective method using phosphorus oxychloride (POCl₃) is detailed below, based on a similar transformation of the 4-isomer.[2]

Materials:

-

1-N-Boc-(R)-nipecotamide

-

Phosphorus oxychloride (POCl₃)

-

Pyridine or Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-N-Boc-(R)-nipecotamide (1.0 eq) in anhydrous DCM (approx. 15 mL per gram) and pyridine (3.0 eq) at 0 °C, slowly add phosphorus oxychloride (1.2 eq) dropwise.

-

Maintain the temperature at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Quantitative Data (Representative for Amide Dehydration):

| Reactant | Molar Eq. | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-N-Boc-(R)-nipecotamide | 1.0 | POCl₃ / Pyridine | DCM | 0 to RT | 3-5 | ~80-90 |

| 1-N-Boc-(R)-nipecotamide | 1.0 | Trifluoroacetic Anhydride | THF | 0 | 1 | >90 |

| 1-N-Boc-(R)-nipecotamide | 1.0 | Burgess Reagent | THF | RT | 2 | ~85 |

Workflow and Logic Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the key chemical transformations.

Caption: Detailed experimental workflow for the two-step synthesis.

Caption: Logical flow of chemical transformations and their rationale.

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of this compound from (R)-nipecotamide. The procedures utilize standard organic chemistry techniques and commercially available reagents, making this route accessible for both academic and industrial laboratories. The final product is a versatile chiral intermediate, poised for further elaboration in the synthesis of complex pharmaceutical agents and other biologically active molecules. Careful execution of the described protocols, with appropriate monitoring, should afford the target compound in good overall yield and high purity.

References

Spectroscopic Analysis of 1-N-Boc-3-(R)-cyanopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-N-Boc-3-(R)-cyanopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental spectra for the (R)-enantiomer in publicly accessible databases, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents illustrative data for the racemic mixture where available.

Spectroscopic Data Summary

Table 1: ¹H NMR Data of 1-N-Boc-3-cyanopiperidine (Racemic)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.35-3.84 | brs | 4H | Piperidine ring protons |

| 2.66 | m | 1H | Piperidine ring proton |

| 1.97 | brs | 1H | Piperidine ring proton |

| 1.77 | m | 2H | Piperidine ring protons |

| 1.49 | s | 9H | Boc (-C(CH₃)₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| (Expected around 154) | Boc (C=O) |

| (Expected around 118) | Cyano (-CN) |

| (Expected around 80) | Boc (-C(CH₃)₃) |

| (Expected in the range of 20-50) | Piperidine ring carbons |

| (Expected around 28) | Boc (-C(CH₃)₃) |

Table 3: Expected Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| (Expected around 2240) | C≡N stretch (nitrile) |

| (Expected around 1690) | C=O stretch (urethane) |

| (Expected around 2975, 2860) | C-H stretch (aliphatic) |

| (Expected around 1430, 1365) | C-H bend (aliphatic) |

| (Expected around 1160) | C-O stretch |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| (Expected at 211.14) | [M+H]⁺ (protonated molecule) |

| (Expected at 233.12) | [M+Na]⁺ (sodium adduct) |

| (Expected at 155.08) | [M-C₄H₉O]⁺ (loss of tert-butoxy group) |

| (Expected at 111.09) | [M-Boc+H]⁺ (loss of Boc group) |

| (Expected at 57.07) | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for solid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent that does not contain protons in the region of interest is crucial.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

A Technical Guide to 1-N-Boc-3-(R)-cyanopiperidine: Commercial Availability, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-(R)-cyanopiperidine is a chiral building block of significant interest in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid piperidine scaffold and the presence of a nitrile group, a versatile precursor for amines and other functionalities, make it a valuable component in the design of targeted therapies. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic methodologies, and its crucial role in the development of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors.

Commercial Availability and Suppliers

This compound (CAS Number: 915226-44-7) is commercially available from a range of chemical suppliers specializing in research and development compounds. The racemic form, 1-N-Boc-3-cyanopiperidine (CAS Number: 91419-53-3), is also widely available. For applications in stereospecific synthesis, sourcing the enantiomerically pure (R)-isomer is critical. Key considerations when selecting a supplier include purity, enantiomeric excess (ee%), available quantities, and lead times. Below is a summary of representative suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity | Enantiomeric Excess (ee%) | Available Quantities |

| Sigma-Aldrich | 1-Boc-3-cyanopiperidine | 91419-53-3 | ≥97% | Not specified for racemate | Grams |

| AK Scientific, Inc. | 1-N-Boc-3-cyanopiperidine | 91419-53-3 | Not specified | Not specified for racemate | 1g, 5g, 25g, 100g |

| Chemical-Suppliers.com | This compound | 915226-44-7 | >98% | >98% | Inquire |

| BOC Sciences | (S)-1-N-Boc-3-cyano-piperidine | 915226-39-0 | >98% | >98% | Inquire |

| Manchester Organics | 1-Boc-3-cyanopiperidine | 91419-53-3 | Not specified | Not specified for racemate | Grams to Kilograms |

Note: Data is compiled from publicly available information and may vary. It is highly recommended to request a certificate of analysis (CoA) from the supplier to confirm the exact specifications, including the crucial enantiomeric excess for the (R)-isomer, before purchase.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₂ | |

| Molecular Weight | 210.27 g/mol | |

| Melting Point | 60-65 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various strategies, including chiral resolution of the corresponding racemic amine or stereoselective reduction of a prochiral precursor. An enzymatic approach offers a highly efficient and environmentally benign alternative.

Protocol: Biocatalytic Asymmetric Amination of 1-Boc-3-piperidone

This protocol utilizes an immobilized ω-transaminase (ω-TA) for the asymmetric amination of 1-Boc-3-piperidone to yield the corresponding (R)- or (S)-3-amino-1-Boc-piperidine, which can then be converted to the target nitrile.

Materials:

-

1-Boc-3-piperidone

-

Immobilized ω-transaminase (e.g., from Aspergillus terreus for (R)-selectivity)

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Triethanolamine buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable cyanating agent

-

Appropriate organic solvents for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Enzymatic Amination:

-

In a reaction vessel, suspend the immobilized ω-transaminase (e.g., 200 mg) in triethanolamine buffer (5 mL) containing isopropylamine (1.1 M) and PLP (1.4 mM).

-

Stir the mixture at 35 °C for 5 minutes.

-

Add a pre-warmed solution of 1-Boc-3-piperidone (0.26 mmol) in DMSO (750 µL).

-

Stir the reaction mixture at 35 °C and monitor the conversion by HPLC or TLC.

-

Upon completion, filter off the immobilized enzyme. The enzyme can be washed and reused.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-1-N-Boc-3-aminopiperidine.

-

-

Conversion to Nitrile (Sandmeyer-type reaction):

-

This step involves diazotization of the primary amine followed by cyanation and should be performed with caution in a well-ventilated fume hood.

-

Dissolve the obtained (R)-1-N-Boc-3-aminopiperidine in an appropriate acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

-

Application in Drug Development: Synthesis of BTK Inhibitors

This compound is a pivotal intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[1][2]

BTK Signaling Pathway and Inhibition

B-cell receptor activation triggers a signaling cascade involving the phosphorylation of BTK. Activated BTK, in turn, phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and activation of transcription factors such as NF-κB, which promote B-cell proliferation and survival.[1][2] BTK inhibitors covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity and blockage of the downstream signaling pathway.

Caption: Simplified BTK signaling pathway and the point of intervention by BTK inhibitors.

Experimental Workflow: Synthesis of a BTK Inhibitor Precursor

The (R)-aminopiperidine moiety derived from this compound is incorporated into the final BTK inhibitor structure. The following workflow outlines the key steps.

Caption: General workflow for the synthesis of a BTK inhibitor using this compound.

Supplier Selection Logic

Choosing the right supplier for a critical raw material like this compound is paramount for research and development projects. The following decision tree illustrates a logical approach to supplier selection.

Caption: Decision tree for selecting a suitable supplier for this compound.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for drug discovery and development. Its stereospecific synthesis, often achieved through biocatalytic methods, and its crucial role in the construction of potent kinase inhibitors like those targeting BTK, underscore its importance in modern medicinal chemistry. Researchers and scientists are encouraged to carefully evaluate supplier specifications, particularly enantiomeric purity, and to utilize robust synthetic protocols to effectively leverage this versatile intermediate in their research endeavors.

References

Chiral Piperidines: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its presence in a vast number of approved drugs and clinical candidates underscores its importance in the development of new therapeutics. The introduction of chirality to the piperidine ring adds a crucial dimension of structural and functional diversity, enabling fine-tuning of pharmacological properties and leading to drugs with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of chiral piperidines in medicinal chemistry, covering their significance, synthesis, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

The Significance of Chirality in Piperidine-Containing Drugs

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For chiral piperidines, the specific stereochemistry dictates the molecule's interaction with its biological target, often a protein such as a receptor or an enzyme.[1][2] This stereoselectivity can manifest in several ways:

-

Enhanced Potency and Selectivity: One enantiomer often exhibits significantly higher affinity and potency for the intended target compared to its mirror image.[2] This can lead to a more effective drug with a lower required dose. Furthermore, stereoisomers can display different selectivities for various receptor subtypes or enzymes, allowing for the development of more targeted therapies with fewer off-target effects.[1][3]

-

Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Different enantiomers may be metabolized at different rates by enzymes such as cytochrome P450s, leading to variations in half-life and overall exposure.[4]

-

Reduced Toxicity: In many cases, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or, in some instances, contribute to undesirable side effects or toxicity.[3] The use of a single, active enantiomer can therefore lead to a safer medication.

The introduction of a chiral center can also modulate the physicochemical properties of the piperidine scaffold, affecting parameters such as solubility and lipophilicity, which are critical for drug-like properties.[2][3]

Data Presentation: Comparative Biological Activity of Chiral Piperidines

The following tables summarize quantitative data highlighting the stereoselective activity of various chiral piperidine-containing compounds.

| Compound/Analog | Target | Enantiomer | Activity Metric | Value | Reference |

| Bupivacaine | HERG Channels | Levobupivacaine (S-(-)) | % Block (20 µM) | 67.5 ± 4.2 | [5] |

| Dextrobupivacaine (R-(+)) | % Block (20 µM) | 47.2 ± 5.2 | [5] | ||

| Ropivacaine | HERG Channels | S-(-) enantiomer | % Block (20 µM) | 55.5 ± 2.7 | [5] |

| Tachykinin NK3 Antagonist | NK3 Receptor | Isomer 1b | IC50 | 5.9 nmol/L | [6] |

| 4-(4-Chlorophenyl)piperidine analog | Norepinephrine Transporter (NET) | (+)-cis-5b | Ki | Low nanomolar | [7] |

| Dopamine Transporter (DAT) | (+)-cis-5b | Ki | 39-fold lower than NET | [7] | |

| Serotonin Transporter (SERT) | (+)-cis-5b | Ki | 321-fold lower than NET | [7] | |

| P2Y14R Antagonist | P2Y14 Receptor | (S,S,S) enantiomer 15 | IC50 | 3-fold higher than enantiomer 16 | [8] |

Signaling Pathways Modulated by Chiral Piperidine-Containing Drugs

Chiral piperidine-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Paroxetine and Serotonin Transporter (SERT) Inhibition

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a chiral piperidine derivative widely used in the treatment of depression and anxiety disorders.[9] Its primary mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[9][10] By blocking SERT, paroxetine increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[9] This leads to a cascade of downstream signaling events that are thought to underlie its therapeutic effects. While the complete downstream cascade is complex and not fully elucidated, it is known to involve the modulation of various intracellular signaling pathways and transcription factors that regulate neuronal function and plasticity. Paroxetine has also been shown to influence other pathways, including those involving G-protein-coupled receptor kinase 2 (GRK2) and various kinase signaling pathways implicated in cancer.[11]

Piperine's Influence on Cellular Signaling

Piperine, a naturally occurring alkaloid found in black pepper, contains a piperidine ring and has been shown to modulate several key signaling pathways, including the Notch and TGF-β pathways. The Notch signaling pathway is crucial for cell-cell communication and is involved in cell fate decisions, proliferation, and apoptosis. The TGF-β signaling pathway plays a central role in regulating a wide range of cellular processes, including cell growth, differentiation, and immune responses. The ability of piperine to interact with these fundamental pathways highlights the potential of piperidine-containing compounds to exert significant biological effects.

Experimental Protocols: Enantioselective Synthesis of Chiral Piperidines

The development of efficient and stereoselective methods for the synthesis of chiral piperidines is a key focus of modern organic chemistry. Several powerful strategies have emerged, including catalytic asymmetric reactions and chemo-enzymatic approaches.

Rhodium-Catalyzed Asymmetric Reductive Transamination

This method allows for the rapid preparation of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantio-selectivities.[12] The key step involves the introduction of a chiral primary amine under reducing conditions, which undergoes a transamination with the pyridinium nitrogen, thereby inducing chirality on the piperidine ring.[12]

General Procedure:

-

To a solution of the pyridinium salt (1.0 equiv) in a mixture of dichloromethane and water (15:1) is added the chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv) and formic acid (24 equiv).

-

The catalyst, [RhCp*Cl2]2 (1 mol%), is then added to the reaction mixture.

-

The reaction is stirred at 40 °C for 22 hours in air.

-

Upon completion, the reaction mixture is worked up using standard extractive procedures.

-

The crude product is purified by flash column chromatography to afford the desired chiral piperidine.

Chemo-enzymatic Dearomatization of Pyridines

This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, yielding stereo-defined substituted piperidines.[13] A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade.[13]

General Procedure:

-

Chemical Synthesis of Tetrahydropyridine (THP) Precursor: The appropriately substituted pyridine is activated and partially reduced to the corresponding N-substituted tetrahydropyridine using standard chemical methods.

-

Biocatalytic Cascade Reaction: The THP precursor is subjected to a one-pot enzymatic cascade reaction.

-

An amine oxidase (e.g., 6-HDNO) oxidizes the THP.

-

An ene-imine reductase (EneIRED) then catalyzes an asymmetric conjugate reduction and an iminium reduction, leading to the formation of the enantioenriched piperidine.

-

-

Purification: The final chiral piperidine product is isolated and purified using standard techniques.

Conclusion

Chiral piperidines represent a fundamentally important class of scaffolds in medicinal chemistry, offering a powerful tool for the development of novel therapeutics with enhanced efficacy, selectivity, and safety. The ability to precisely control the stereochemistry of the piperidine ring allows for the optimization of interactions with biological targets and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The continued development of innovative and efficient enantioselective synthetic methodologies will undoubtedly further expand the role of chiral piperidines in addressing a wide range of unmet medical needs. This guide has provided a foundational understanding of the core principles, quantitative data, and experimental approaches that are essential for researchers and scientists working in the dynamic field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses and biological activities of chiral piperidines-tachykinin NK3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Boc protection of piperidine derivatives stability and reactivity

An In-depth Technical Guide on the Stability and Reactivity of Boc-Protected Piperidine Derivatives

Introduction

In the landscape of modern organic and medicinal chemistry, the strategic use of protecting groups is fundamental to the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines, prized for its unique stability profile and specific cleavage conditions.[1] For piperidine derivatives, which form the core scaffold of numerous pharmaceutical compounds, the Boc group is instrumental. It effectively masks the nucleophilicity and basicity of the piperidine nitrogen, allowing for selective modifications elsewhere on the molecule while enhancing overall stability. This guide provides a comprehensive technical overview of the stability and reactivity of Boc-protected piperidine derivatives for professionals in research and drug development.

Core Concepts: Stability Profile

The utility of the Boc group is defined by its robustness across a range of chemical environments, contrasted with its specific lability under acidic conditions. This "orthogonal" stability is crucial in multi-step synthetic strategies.[2][3] The Boc group is generally stable in basic, nucleophilic, and reductive environments but is readily cleaved by acids.[4][3]

Stability Under Various Conditions

The stability of a Boc-protected piperidine is critical for its successful application in synthesis. It is resistant to many common reaction conditions, which allows for a wide range of chemical transformations on other parts of the molecule.[4]

-

Acidic Conditions: The Boc group is characteristically labile in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5] This sensitivity is the primary method for its removal.[6] Even mild acidic contaminants in solvents or reagents can lead to premature deprotection, which is a primary concern for the stability and storage of these compounds.[5]

-

Basic Conditions: Boc-protected piperidines exhibit high stability in basic media.[3][7] They are resistant to amine bases such as piperidine and triethylamine, as well as alkali hydroxides at moderate temperatures.[7] This stability is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7]

-

Oxidative and Reductive Conditions: The Boc group is stable under a wide range of oxidative and reductive conditions. It is compatible with catalytic hydrogenation (e.g., H₂, Pd/C), allowing for the deprotection of other groups like Carboxybenzyl (Cbz) without affecting the Boc-protected amine.[1]

-

Thermal Stability: While generally stable at moderate temperatures, Boc groups can be removed thermally without a catalyst at high temperatures (e.g., 150-240 °C).[8][9] The efficiency of thermal deprotection can be solvent-dependent and is generally more efficient for N-Boc aryl amines than for N-Boc alkyl amines.[8] Deprotection of N-Boc piperidine via thermal methods has been shown to be less efficient than for N-Boc morpholine.[8]

Quantitative Data Summary

The following tables provide quantitative data on the stability and reaction conditions for Boc-protected piperidine derivatives, compiled from various sources.

Table 1: Forced Degradation Study Conditions

| Stress Condition | Reagent/Condition | Temperature | Time | Expected Outcome |

|---|---|---|---|---|

| Acidic Degradation | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 hours | Cleavage of Boc group |

| Basic Degradation | 0.1 M Sodium Hydroxide (NaOH) | 60°C | 24 hours | Generally stable |

| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours | Potential for oxidation on rings |

| Thermal Degradation | Solid sample or in solution (e.g., acetonitrile) | 60°C | 24 hours | Generally stable at this temp |

| Photolytic Degradation | UV light (e.g., 254 nm) | Room Temperature | 24 hours | Potential for degradation |

Data sourced from BenchChem.[5]

Table 2: Common Boc-Deprotection Protocols

| Reagent | Solvent | Concentration | Temperature | Time | Expected Yield |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0°C to Room Temp | 1 - 4 hours | >90% |

| Hydrochloric Acid (HCl) | Dioxane or Methanol | 4M | Room Temperature | 1 - 3 hours | High, often precipitates as salt |

| Hydrogen Chloride (gas) | Solvent-Free | N/A | Room Temperature | 1 hour | >99% |

Data sourced from various protocols.[3][10][11][12]

Table 3: Boc-Protection Protocol

| Reagent | Base | Solvent | Temperature | Time | Expected Yield |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0°C to Room Temp | 16 hours | ~89-93% |

Data sourced from synthesis procedures.[13][14]

Reactivity and Mechanisms

The reactivity of Boc-protected piperidines can be categorized into two main areas: reactions involving the Boc group itself (deprotection) and reactions on the piperidine ring or its substituents.

Boc Group Reactivity: Deprotection

The removal of the Boc group is a cornerstone of its utility. The most common method is acid-catalyzed hydrolysis.[8]

Mechanism of Acid-Catalyzed Deprotection: The deprotection process is initiated by the protonation of the carbamate oxygen by a strong acid.[7][15] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][15] The carbamic acid rapidly decomposes to release the free amine (the deprotected piperidine) and carbon dioxide gas.[7][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. BOC Protection and Deprotection [bzchemicals.com]

Handling and storage guidelines for 1-N-Boc-3-(R)-cyanopiperidine

An In-depth Technical Guide on the Handling and Storage of 1-N-Boc-3-(R)-cyanopiperidine

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the proper handling and storage of this compound (CAS No. 915226-44-7). Adherence to these guidelines is crucial for ensuring the stability of the compound, the safety of laboratory personnel, and the integrity of experimental results.

Chemical and Physical Properties

This compound is a synthetic intermediate commonly used in the development of various pharmaceutical compounds.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 915226-44-7 | [2] |

| Molecular Formula | C11H18N2O2 | [1][2][] |

| Molecular Weight | 210.27 g/mol | [1][] |

| Appearance | White to yellow powder or colorless to pale yellow oily liquid/low-melting solid. | [1][4] |

| Melting Point | 60-65 °C | [1][5][6] |

| Boiling Point | 40 °C @ 30 mmHg; ~300 °C (decomposes) | [1][4][5][6] |

| Density | ~1.07 g/cm³ | [][5][6] |

| Solubility | Soluble in organic solvents (e.g., Methanol, DCM, THF, ethanol); sparingly soluble in water. | [4][5][6] |

| pKa | -3.42 ± 0.40 (Predicted) | [1][5][6] |

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound. The compound is sensitive to moisture and can be unstable under certain conditions.[4][5][6]

| Parameter | Guideline | Source(s) |

| Storage Temperature | 2-8 °C | [1][5][6] |

| Atmosphere | Store under an inert atmosphere. | [7] |

| Container | Keep container tightly closed. | [7][8] |

| Environment | Store in a dry, cool, and well-ventilated place. | [7][8] |

| Light and Moisture | Protect from light and moisture. | [4] |

| Stability | Stable under normal conditions. The Boc group is susceptible to cleavage under strong acidic conditions or upon heating. | [4][7] |

| Incompatible Materials | Strong oxidizing agents and strong acids. | [7][9] |

Safe Handling Procedures

Due to its potential hazards, appropriate personal protective equipment (PPE) and handling practices must be employed.

| Aspect | Guideline | Source(s) |

| General Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [7][8] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. | [7][9] |

| Skin Protection | Wear protective gloves and clothing. Choose body protection according to the amount and concentration of the substance at the workplace. | [7][8][9] |

| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [7] |

| Spill Management | For small spills, sweep up and place in a suitable container for disposal. For large spills, sweep up and shovel into suitable containers for disposal. Do not allow the product to enter drains. Avoid dust formation and breathing dust. | [9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with federal, state, and local environmental control regulations. | [7][9] |

Hazard Identification and First Aid

This compound is classified as a hazardous substance.

| Hazard | Description | Source(s) |

| GHS Classification | Acute toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2); Specific target organ toxicity - single exposure (Category 3, Respiratory system). | [2][7] |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2][6][7] |

| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [2][6] |

| Hazard Codes | Xn (Harmful), N (Dangerous for the environment) | [5][6] |

| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R50 (Very toxic to aquatic organisms). | [5][6] |

First Aid Measures:

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage of this compound.

References

- 1. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

- 2. This compound | CAS 915226-44-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 5. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. peptide.com [peptide.com]

Methodological & Application

Synthesis of 1-N-Boc-3-(R)-cyanopiperidine: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-N-Boc-3-(R)-cyanopiperidine, a valuable chiral building block in the development of various pharmaceutical agents. The protocol outlines a two-step synthetic route commencing from the commercially available starting material, (R)-1-Boc-3-hydroxypiperidine. The synthesis involves the activation of the hydroxyl group via tosylation, followed by a nucleophilic substitution with a cyanide salt.

Reaction Scheme

The synthesis proceeds in two key steps:

-

Tosylation: The hydroxyl group of (R)-1-Boc-3-hydroxypiperidine is converted to a p-toluenesulfonate (tosylate) ester. This transforms the hydroxyl into a good leaving group for the subsequent nucleophilic substitution.

-

Cyanation: The tosylate intermediate is then treated with a cyanide salt, such as sodium cyanide, to introduce the cyano group at the C3 position via an SN2 reaction, resulting in the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

| Parameter | Step 1: (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate | Step 2: this compound |

| Molecular Formula | C₁₇H₂₅NO₅S | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 355.45 g/mol | 210.27 g/mol |

| Typical Yield | 90-95% | 85-90% |

| Purity (by HPLC) | >98% | >98% |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point | Not reported | 60-65 °C |

Experimental Protocols

Materials and Methods

-

(R)-1-Boc-3-hydroxypiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Step 1: Synthesis of (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate

This procedure details the activation of the hydroxyl group by conversion to a tosylate.

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the tosylate with cyanide.

-

In a round-bottom flask under an inert atmosphere, dissolve the purified (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium cyanide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Overview of the reaction mechanisms involved.

Application Notes and Protocols for the Synthesis of Aurora Kinase Inhibitors Using 1-N-Boc-3-(R)-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers. This has made them attractive targets for the development of novel anticancer therapeutics. This document provides a detailed, step-by-step protocol for the synthesis of a potent Aurora kinase inhibitor based on a pyrimidine scaffold, utilizing the chiral building block 1-N-Boc-3-(R)-cyanopiperidine . The use of this specific enantiomerically pure intermediate is critical for achieving the desired stereochemistry in the final compound, which can significantly impact its biological activity and selectivity.

The following protocols are based on established synthetic methodologies for pyrimidine-based kinase inhibitors and provide a comprehensive guide for the preparation of these compounds in a laboratory setting.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from the commercially available this compound. The synthesis can be conceptually divided into two main parts:

-

Preparation of the Key Piperidine Intermediate: Conversion of the cyano group of the starting material into an amino functionality, which is essential for its subsequent coupling to the pyrimidine core.

-

Assembly of the Final Inhibitor: Sequential nucleophilic aromatic substitution reactions on a di-chlorinated pyrimidine scaffold to introduce the piperidine moiety and another key aromatic amine, followed by final modifications.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Reduction of Nitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="(R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; pyrimidine [label="2,4-dichloropyrimidine derivative", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="First Nucleophilic\nAromatic Substitution (SNAr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate2 [label="Monosubstituted Pyrimidine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Aromatic Amine", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Second Nucleophilic\nAromatic Substitution (SNAr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Aurora Kinase Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; pyrimidine -> step2; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; amine -> step3; step3 -> final_product; } caption [label="Synthetic Workflow", shape=plaintext, fontcolor="#5F6368"]; }

Figure 1. High-level overview of the synthetic workflow for the preparation of the target Aurora kinase inhibitor.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an ESI-MS instrument.

Part 1: Synthesis of the Key Piperidine Intermediate

Protocol 1: Synthesis of (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

This protocol describes the reduction of the nitrile functionality of this compound to the corresponding primary amine.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |

| This compound | 210.27 g/mol | 5.0 g | 23.78 |

| Lithium aluminum hydride (LiAlH₄) or Raney Nickel | - | Varies (see procedure) | - |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Sodium sulfate (Na₂SO₄) | - | - | - |

| Saturated aqueous sodium bicarbonate | - | - | - |

| Dichloromethane (DCM) | - | - | - |

Procedure:

-

Reduction using LiAlH₄: To a stirred solution of this compound (5.0 g, 23.78 mmol) in anhydrous THF (100 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (1.8 g, 47.56 mmol) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water (1.8 mL), 15% aqueous NaOH (1.8 mL), and then water (5.4 mL) at 0 °C.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM), wash with saturated aqueous sodium bicarbonate solution and brine.

-